7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that features a unique fusion of pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones using iodobenzene diacetate in dichloromethane, followed by Dimroth rearrangement . The reaction conditions often include refluxing in acetic anhydride and pyridine for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, and acetic anhydride and pyridine for rearrangement reactions . The reaction conditions often involve refluxing and maintaining specific temperatures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of triazolo derivatives, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo and pyrimidine rings, exhibiting comparable anticancer properties.
Thioglycoside derivatives: These compounds also target CDK2 and show significant cytotoxic activities.
Uniqueness
7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific fusion of pyrrolo, triazolo, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H13N5O/c1-9-10(2)18(6-11-4-3-5-20-11)13-12(9)14-15-7-17-19(14)8-16-13/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
NIIUWWNZQNVBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC=NN3C=N2)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.